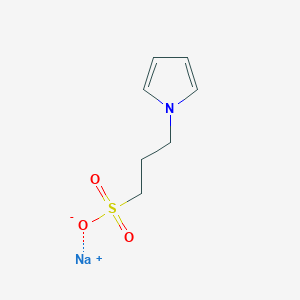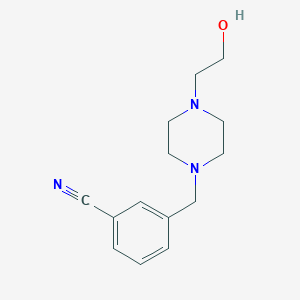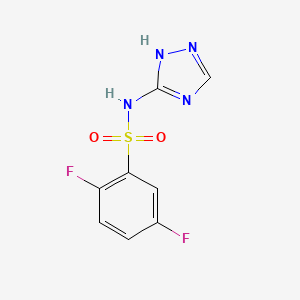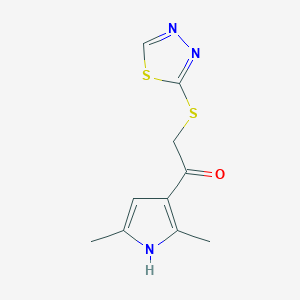
n-(4-(Difluoromethoxy)benzyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(Difluoromethoxy)benzyl)pivalamide: is a chemical compound with the molecular formula C13H17F2NO2 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl ring, which is further connected to a pivalamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Difluoromethoxy)benzyl)pivalamide typically involves the reaction of 4-(difluoromethoxy)benzylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Step 1: 4-(Difluoromethoxy)benzylamine is dissolved in an anhydrous solvent such as dichloromethane.
Step 2: Triethylamine is added to the solution to act as a base.
Step 3: Pivaloyl chloride is slowly added to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 5: The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: n-(4-(Difluoromethoxy)benzyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-(Difluoromethoxy)benzyl)pivalamide is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of n-(4-(Difluoromethoxy)benzyl)pivalamide involves its interaction with specific molecular targets in biological systems. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the pivalamide moiety can influence its pharmacokinetic properties . The exact molecular pathways involved depend on the specific biological context and the target proteins being studied.
Comparación Con Compuestos Similares
- n-(4,4-Difluorocyclohexyl)pivalamide
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
Comparison: Compared to similar compounds, n-(4-(Difluoromethoxy)benzyl)pivalamide is unique due to the presence of both difluoromethoxy and pivalamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H17F2NO2 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-[[4-(difluoromethoxy)phenyl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)11(17)16-8-9-4-6-10(7-5-9)18-12(14)15/h4-7,12H,8H2,1-3H3,(H,16,17) |
Clave InChI |
VSRVEMLOMQLQSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


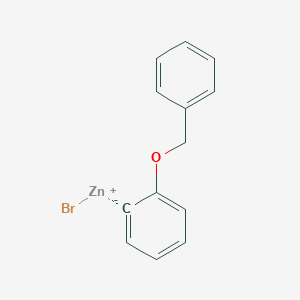
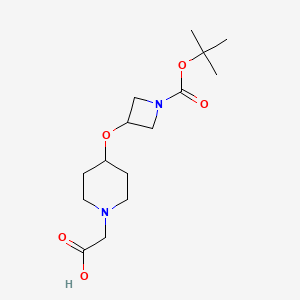
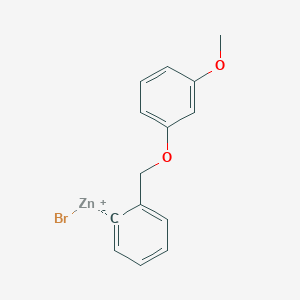
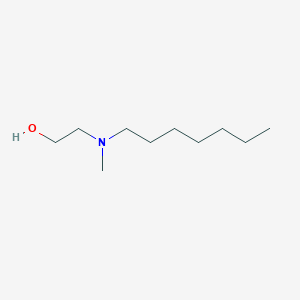
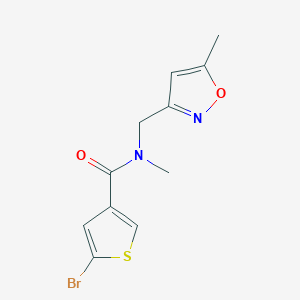
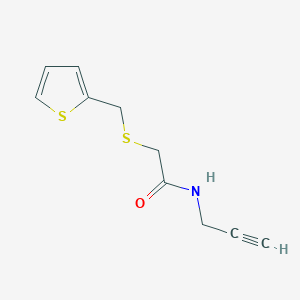
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
